Benzyl 4-acetyl-2-methylbenzoate
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Overview
Description
Benzyl 4-acetyl-2-methylbenzoate: is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is characterized by its benzyl ester functional group attached to a 4-acetyl-2-methylbenzoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-acetyl-2-methylbenzoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-acetyl-2-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Benzyl 4-acetyl-2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-acetyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Benzyl benzoate: Shares the benzyl ester functional group but lacks the acetyl and methyl substituents.
4-Acetylbenzoic acid: Similar structure but without the benzyl ester group.
Methyl 4-acetylbenzoate: Similar ester functionality but with a methyl group instead of a benzyl group
Uniqueness: Benzyl 4-acetyl-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
benzyl 4-acetyl-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-10-15(13(2)18)8-9-16(12)17(19)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCXEFIRALGOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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